molecular formula C21H22O6 B233705 Ocobullenone CAS No. 149990-50-1

Ocobullenone

Cat. No. B233705
CAS RN: 149990-50-1
M. Wt: 370.4 g/mol
InChI Key: VMBFNOIPGQFDTB-XFHMVGKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ocobullenone is a natural product that has been isolated from the marine fungus Aspergillus ochraceus. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial activities.

Scientific Research Applications

Anti-inflammatory Activity

Ocobullenone has shown promising results in anti-inflammatory applications. A study by Zschocke et al. (2000) identified a novel diastereomer of this compound, named sibyllenone, from Ocotea bullata. Sibyllenone was found to exhibit significant inhibitory activity towards 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential for this compound and its derivatives in anti-inflammatory treatments (Zschocke et al., 2000).

Biological Activity in Medicinal Plants

In another study, Rakotondraibe et al. (2015) isolated various neolignans and metabolites, including this compound, from the stems or bark of the Madagascan plant Ocotea cymosa. The study reported that this compound exhibited antiplasmodial activity. This highlights the biological significance of this compound in the context of medicinal plant research (Rakotondraibe et al., 2015).

Phototoxicity and Photophysical Studies

A study on the photophysical and photochemical properties of 6‐methoxy‐2‐naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal anti-inflammatory drug Nabumetone, which is related to this compound, was conducted by Bosca et al. (2000). They explored the photodecarboxylation process and other photoreactions, which could be relevant for understanding the phototoxic effects associated with compounds like this compound (Bosca et al., 2000).

Drug Delivery and Pharmacokinetics

While not directly related to this compound, studies in the field of ocular pharmacokinetics and drug delivery, such as the one by Urtti (2006), provide insights into how compounds like this compound could be effectively delivered for therapeutic applications. Understanding these mechanisms is crucial for developing effective drug delivery systems for this compound and similar compounds (Urtti, 2006).

properties

CAS RN

149990-50-1

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(1R,8R,9R,10R)-9-(7-methoxy-1,3-benzodioxol-5-yl)-10-methyl-8-prop-2-enyl-2,4-dioxatricyclo[6.2.1.01,5]undec-5-en-7-one

InChI

InChI=1S/C21H22O6/c1-4-5-20-9-21(17(8-16(20)22)25-11-27-21)12(2)18(20)13-6-14(23-3)19-15(7-13)24-10-26-19/h4,6-8,12,18H,1,5,9-11H2,2-3H3/t12-,18-,20+,21-/m1/s1

InChI Key

VMBFNOIPGQFDTB-XFHMVGKKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@]2(C[C@]13C(=CC2=O)OCO3)CC=C)C4=CC5=C(C(=C4)OC)OCO5

SMILES

CC1C(C2(CC13C(=CC2=O)OCO3)CC=C)C4=CC5=C(C(=C4)OC)OCO5

Canonical SMILES

CC1C(C2(CC13C(=CC2=O)OCO3)CC=C)C4=CC5=C(C(=C4)OC)OCO5

synonyms

delta8'-5-methoxy-3,4-methylenedioxy-3',4'-methylenedioxy-1',2',3',6'-tetrahydro-6'-oxo-7,1',8,3'-neolignan
iso-ocobullenone
isoocobullenone
ocobullenone
sibyllenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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